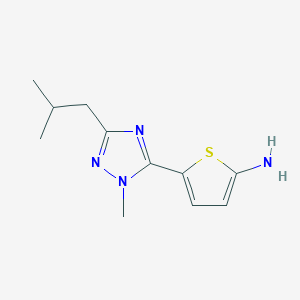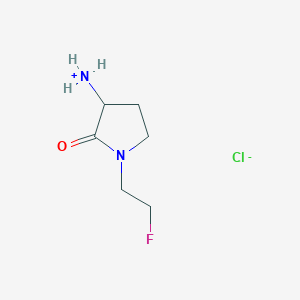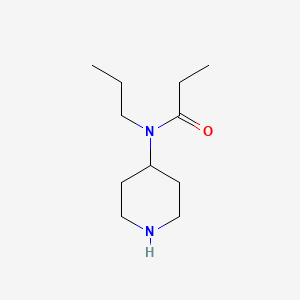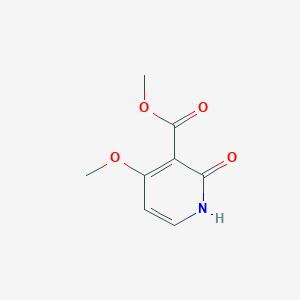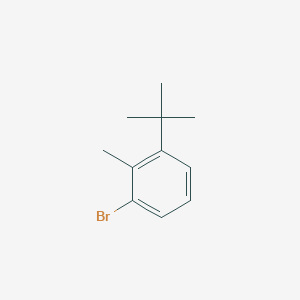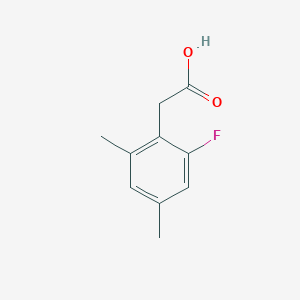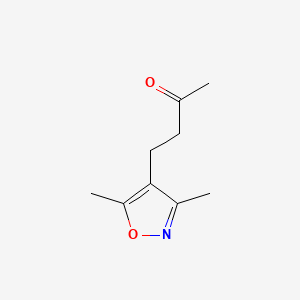
4-(3,5-Dimethyl-4-isoxazolyl)-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dimethyl-1,2-oxazol-4-yl)butan-2-one is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a dimethyl-substituted oxazole ring attached to a butan-2-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethyl-1,2-oxazol-4-yl)butan-2-one can be achieved through various synthetic routes. One common method involves the Robinson-Gabriel synthesis, which entails the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes . Additionally, the reaction of α-haloketones with formamide and the Van Leusen reaction with aldehydes and TosMIC are also employed for the synthesis of oxazole derivatives .
Industrial Production Methods
Industrial production of oxazole derivatives, including 4-(dimethyl-1,2-oxazol-4-yl)butan-2-one, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-(dimethyl-1,2-oxazol-4-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like dimethylformamide for formylation, and reducing agents for reduction reactions. Electrophilic aromatic substitution often requires electron-donating groups to facilitate the reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, formylation with dimethylformamide yields 2-formyloxazole .
Scientific Research Applications
4-(dimethyl-1,2-oxazol-4-yl)butan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various chemical entities.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and other industrial applications.
Mechanism of Action
The mechanism of action of 4-(dimethyl-1,2-oxazol-4-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to bind to enzymes and receptors, thereby modulating their functions. For instance, oxazole derivatives have been shown to inhibit certain enzymes, leading to their therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole ring.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole component.
Uniqueness
4-(dimethyl-1,2-oxazol-4-yl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Properties
CAS No. |
19788-38-6 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
4-(3,5-dimethyl-1,2-oxazol-4-yl)butan-2-one |
InChI |
InChI=1S/C9H13NO2/c1-6(11)4-5-9-7(2)10-12-8(9)3/h4-5H2,1-3H3 |
InChI Key |
TVVQTAUXLCCPNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylicacid](/img/structure/B13626810.png)
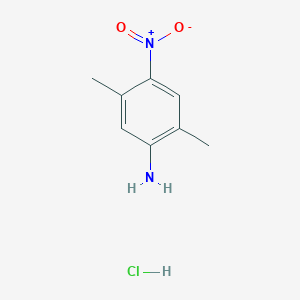

![n4-Ethyl-n4-isobutylbenzo[c][1,2,5]oxadiazole-4,7-diamine](/img/structure/B13626826.png)
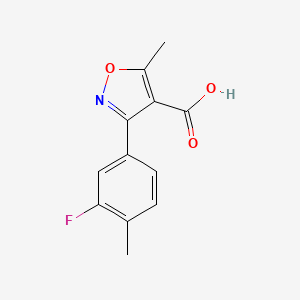
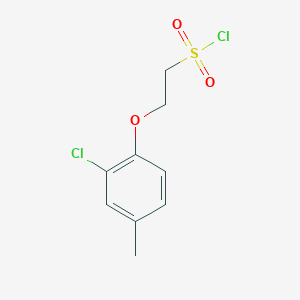
![4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B13626860.png)
